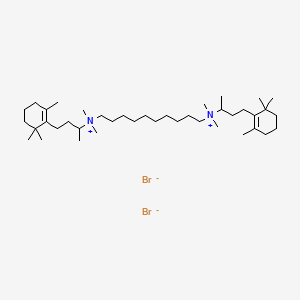
Ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) is a complex organic compound with a unique structure. It is characterized by the presence of ammonium groups, a decamethylene chain, and cyclohexenyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) typically involves multiple steps. The process begins with the preparation of the decamethylene chain, followed by the introduction of the cyclohexenyl groups. The final step involves the addition of ammonium groups and bromide ions to form the dibromide sesquihydrate.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process requires precise temperature and pressure control to ensure the purity and yield of the final product. Advanced techniques such as chromatography and crystallization are used to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) include:
- 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one
- 2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Uniqueness
The uniqueness of this compound) lies in its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
66902-84-9 |
|---|---|
Molekularformel |
C40H78Br2N2 |
Molekulargewicht |
746.9 g/mol |
IUPAC-Name |
10-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]decyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C40H78N2.2BrH/c1-33-23-21-29-39(5,6)37(33)27-25-35(3)41(9,10)31-19-17-15-13-14-16-18-20-32-42(11,12)36(4)26-28-38-34(2)24-22-30-40(38,7)8;;/h35-36H,13-32H2,1-12H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KFMIEXDDRACIJN-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCCCCCCCCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


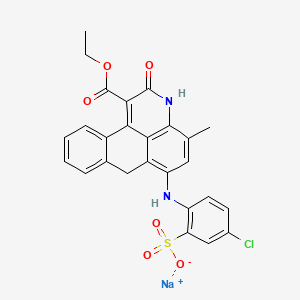
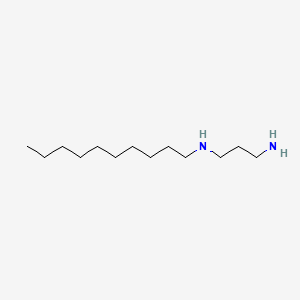
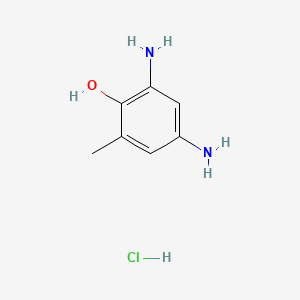
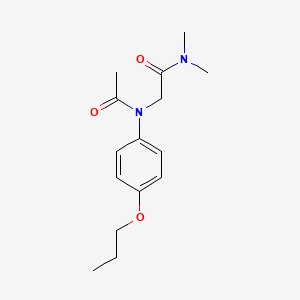

![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)


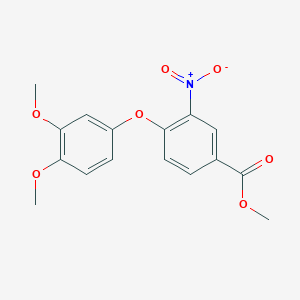
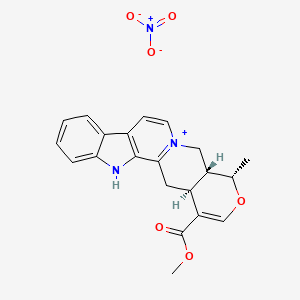
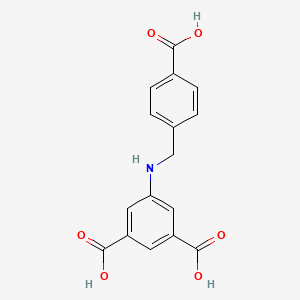
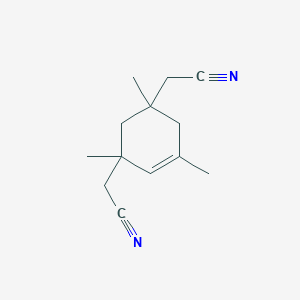
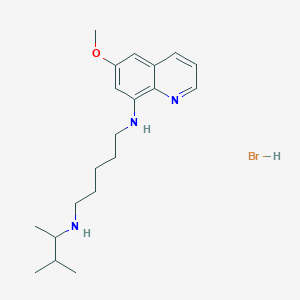
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)
